molecular formula C16H17FN2O B5245351 3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylurea

3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylurea

Cat. No.: B5245351
M. Wt: 272.32 g/mol
InChI Key: CHLNAHCFCYCKAB-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylurea is an organic compound that features a urea functional group attached to a fluorinated phenyl ring and a phenylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylurea typically involves the reaction of 2-fluoroaniline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carbonyl compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring can enhance the compound’s binding affinity to its target, while the urea moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylamine: Similar structure but with an amine group instead of a urea group.

    3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ol: Similar structure but with an alcohol group instead of a urea group.

    3-(2-Fluorophenyl)-1-phenyl-1-propan-2-one: Similar structure but with a ketone group instead of a urea group.

Uniqueness

3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylurea is unique due to the presence of the urea functional group, which can form strong hydrogen bonds and enhance the compound’s stability and binding affinity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-phenyl-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-12(2)19(13-8-4-3-5-9-13)16(20)18-15-11-7-6-10-14(15)17/h3-12H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLNAHCFCYCKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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